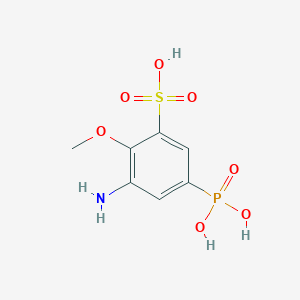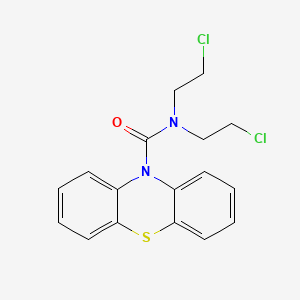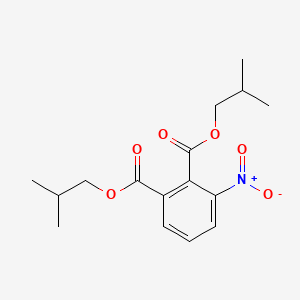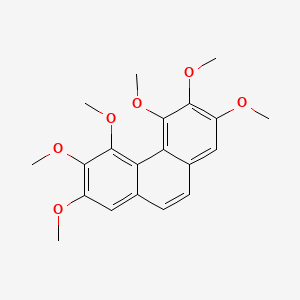
6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of nitro groups at positions 6 and 8, and a phenyl group at position 4 The benzothiazine core is a bicyclic structure consisting of a benzene ring fused to a thiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the nitration of a precursor benzothiazine compound. One common method involves the reaction of 4-phenyl-3,4-dihydro-2H-1,4-benzothiazine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6 and 8 positions.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6,8-diamino-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a precursor for the synthesis of other heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it suitable for use in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6,8-dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine and its derivatives often involves the interaction with specific molecular targets. For example, the nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The phenyl group may also contribute to the compound’s ability to bind to specific proteins or enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with an oxygen atom in place of the sulfur atom.
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Contains a carboxylic acid group and a methyl group.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a sulfur dioxide group and exhibits different pharmacological activities.
Uniqueness: 6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of two nitro groups and a phenyl substituent, which confer distinct chemical reactivity and potential biological activities
Propiedades
Número CAS |
62941-09-7 |
|---|---|
Fórmula molecular |
C14H11N3O4S |
Peso molecular |
317.32 g/mol |
Nombre IUPAC |
6,8-dinitro-4-phenyl-2,3-dihydro-1,4-benzothiazine |
InChI |
InChI=1S/C14H11N3O4S/c18-16(19)11-8-12-14(13(9-11)17(20)21)22-7-6-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Clave InChI |
ZKJLQXRAEVIHSB-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(N1C3=CC=CC=C3)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)







![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)


